molecular formula C21H19F3N2O2S B2968087 2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide CAS No. 896375-31-8

2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide

Cat. No.: B2968087
CAS No.: 896375-31-8
M. Wt: 420.45
InChI Key: NUHLCJCTUAEAFB-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide features a 1,3-thiazole core substituted with a 4-(trifluoromethyl)phenyl group at position 2 and a 4-methoxyphenyl acetamide moiety linked via an ethyl chain. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2S/c1-28-18-8-2-14(3-9-18)12-19(27)25-11-10-17-13-29-20(26-17)15-4-6-16(7-5-15)21(22,23)24/h2-9,13H,10-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHLCJCTUAEAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}F3_{3}N3_{3}O2_{2}S
  • Molar Mass : 395.44 g/mol

Structural Features

The compound features:

  • A thiazole ring , which is known for its significance in medicinal chemistry.
  • A trifluoromethyl group , which often enhances lipophilicity and biological activity.
  • A methoxyphenyl group , contributing to its potential pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of the compound, particularly against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell LineIC50_{50} (µg/mL)Reference
A549 (lung adenocarcinoma)1.61 ± 1.92
Jurkat (T-cell leukemia)1.98 ± 1.22
HeLa (cervical cancer)200

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Bcl-2 : The thiazole moiety is crucial for the interaction with Bcl-2 proteins, which are pivotal in regulating apoptosis in cancer cells .
  • Hydrophobic interactions : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts, indicating a non-polar interaction mechanism with target proteins .

Structure-Activity Relationship (SAR)

Research indicates that specific structural modifications significantly influence the biological activity of similar compounds:

  • The presence of electron-donating groups such as methyl or methoxy at specific positions on the phenyl ring enhances cytotoxicity.
  • Substitutions on the thiazole ring also play a critical role; for example, replacing certain groups can lead to increased selectivity against cancer cell lines .

Study 1: Anticancer Efficacy

A study conducted by Evren et al. (2019) synthesized novel derivatives based on thiazole and evaluated their anticancer activity against NIH/3T3 and A549 cell lines. The results indicated that compounds with similar structures to This compound demonstrated significant cytotoxicity with IC50_{50} values comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

Another investigation focused on the molecular dynamics of thiazole-containing compounds and their interaction with Bcl-2 proteins. The study revealed that modifications leading to increased hydrophobicity resulted in enhanced binding affinity and subsequent apoptosis induction in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Heterocycle Core Key Substituents Molecular Weight (g/mol) Reported Biological Activity Reference
Target Compound : 2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide 1,3-Thiazole 4-(Trifluoromethyl)phenyl (C6H4CF3), 4-methoxyphenyl acetamide (C9H10NO2) ~439.5* Not explicitly reported -
Mirabegron () 1,3-Thiazole 2-Amino-thiazole, hydroxy-phenethyl 396.51 β3-adrenergic agonist (used for overactive bladder)
2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide () 1,3-Thiazole Arylpiperazine, substituted phenyl ~450–500 Antimicrobial (Candida parapsilosis), weak anticholinesterase
N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide () 1,3-Thiazole 3-Fluoroanilino (C6H4FNH) 335.37 Not explicitly reported
N-(4-{2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide () 1,3-Thiazole 4-Methoxyphenylamino (C7H7NO) 347.41 Not explicitly reported
2-{[4-Amino-5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide () 1,2,4-Triazole 4-Amino-5-(trifluoromethyl) (C3H2F3N3), 2-methoxyphenyl ~390.3* Not explicitly reported

*Calculated based on molecular formula.

Key Observations:

Heterocycle Core: The target compound’s 1,3-thiazole core is shared with Mirabegron () and compounds. Thiazoles are known for hydrogen-bonding capacity via sulfur and nitrogen atoms, which may enhance receptor interactions compared to triazoles (e.g., ) .

Substituent Effects: The trifluoromethyl group (CF3) in the target compound is strongly electron-withdrawing, likely improving metabolic stability and lipophilicity compared to methoxy (OCH3) or amino (NH2) groups in analogs () . The 4-methoxyphenyl acetamide moiety may enhance solubility relative to non-polar substituents (e.g., ’s fluoroanilino group) .

Biological Activity Trends: Thiazole derivatives with arylpiperazine substituents () show antifungal activity, suggesting the target compound’s trifluoromethyl group could similarly enhance antimicrobial potency .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : CF3 groups resist oxidative metabolism, which may extend half-life relative to compounds with electron-donating groups (e.g., ’s methoxy) .
  • Solubility : The acetamide linkage and methoxy group may improve aqueous solubility compared to purely aromatic analogs (e.g., ) .

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